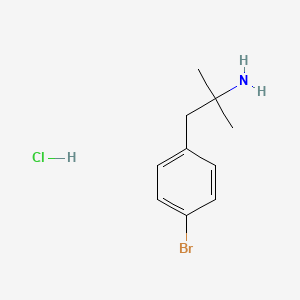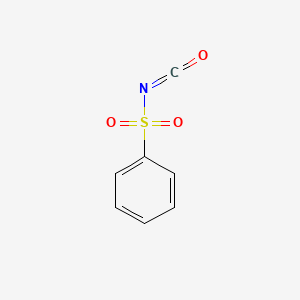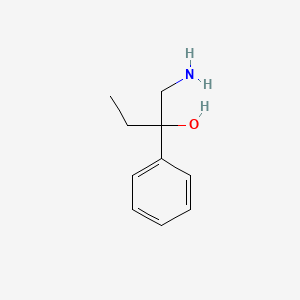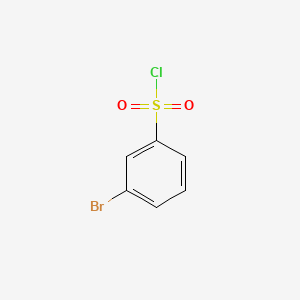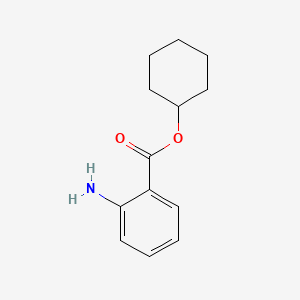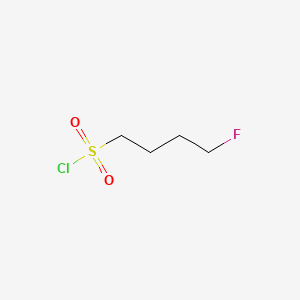
4-fluorobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C4H8ClFO2S and a molecular weight of 174.62 g/mol. This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobutane-1-sulfonyl chloride can be achieved by reacting 4-fluorobutanol with sulfonyl chloride. This reaction is typically carried out under inert gas protection to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the sulfonyl chloride moiety.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Oxidized Products: Resulting from oxidation reactions.
Reduced Products: Resulting from reduction reactions.
Scientific Research Applications
4-fluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for fluoro-tagging of nucleophiles.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in drug discovery and development due to its ability to modify biological molecules.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-fluorobutane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
1-Butanesulfonyl chloride: Similar in structure but lacks the fluorine atom.
Perfluoro-1-butanesulfonyl fluoride: Contains a perfluorinated chain, making it more hydrophobic.
Uniqueness: 4-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.
Conclusion
This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers.
Properties
IUPAC Name |
4-fluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBBSTVVUPYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190678 |
Source


|
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-00-9 |
Source


|
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

